5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound characterized by its unique structural features, including a chloro group, methoxy group, and furan and thiophene moieties. This compound belongs to the class of benzamides, which are known for their diverse biological activities. The specific combination of functional groups in this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The chemical compound has been documented in various scientific databases and literature, including patents and chemical catalogs. Notable sources include patent databases that describe its potential therapeutic uses and synthesis methods, as well as chemical suppliers that provide detailed specifications about its properties and applications .
5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is classified under the following categories:
The synthesis of 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple synthetic steps. Common methods include:
The reactions are usually conducted under controlled conditions, including temperature and solvent choice, to optimize yield and minimize side products. The use of catalysts may also be employed to enhance reaction rates.
The molecular formula of 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is , with a molecular weight of 375.9 g/mol. The structure features:
The compound's structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C19H18ClN3O3S |
Molecular Weight | 375.9 g/mol |
CAS Number | 1396799-86-2 |
SMILES | COc1ccc(Cl)cc1C(=O)N(CCc1cccs1)Cc1ccco1 |
5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo several types of chemical reactions:
The reaction conditions (temperature, solvent, catalysts) are crucial for controlling the selectivity and yield of these transformations.
The mechanism of action for 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is not fully elucidated but is believed to involve interactions with specific biological targets:
Further studies are required to elucidate the precise biochemical pathways affected by this compound.
Although specific physical properties such as density and boiling point are not widely reported, it is essential to note that:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents (e.g., ethanol, DMSO) |
Stability | Stable under standard laboratory conditions |
5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has potential applications in various scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: